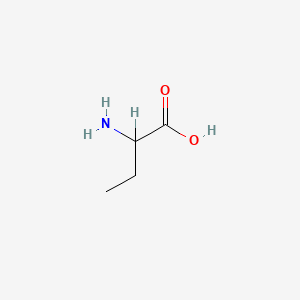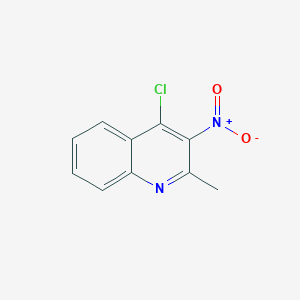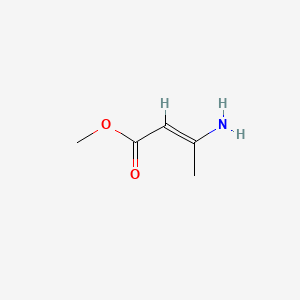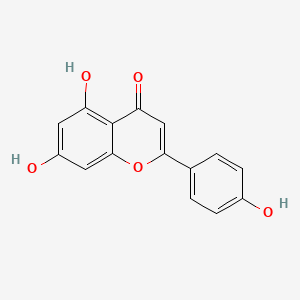
2-氨基丁酸
描述
2-Aminobutyric acid, also known as Alpha-aminobutyric acid, is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2 . It is a monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to butyric acid and is a conjugate acid of an alpha-aminobutyrate . It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides .
Synthesis Analysis
2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an alpha-transamination reaction . A study reported a highly atom economic synthesis of D-2-Aminobutyric acid through an in vitro tri-enzymatic catalytic system .Molecular Structure Analysis
The molecular formula of 2-Aminobutyric acid is C4H9NO2 . The InChI representation isInChI=1S/C4H9NO2/c1-2-3 (5)4 (6)7/h3H,2,5H2,1H3, (H,6,7) . The Canonical SMILES representation is CCC (C (=O)O)N . Chemical Reactions Analysis
2-Aminobutyric acid is involved in the biosynthesis of nonribosomal peptides . It is generated by an amino group transfer reaction to 2-oxobutyric acid, a byproduct of cysteine biosynthesis from cystathionine .Physical and Chemical Properties Analysis
The molecular weight of 2-Aminobutyric acid is 103.12 g/mol . The melting point is 300 °C .科学研究应用
麻醉学中的作用
雷米马唑仑是一种作用于γ-氨基丁酸(GABA)受体的新型镇静药物,展示了2-氨基丁酸衍生物在麻醉学中的潜力。其独特的特性包括非器官依赖性代谢、无注射疼痛以及最小的药物相互作用,突出了其在临床环境中的安全性和有效性。该药物的开发强调了2-氨基丁酸衍生物在创造具有广泛应用前景的新型麻醉剂中的重要性,尤其是在老年人和肝肾功能不全的患者中(Wang et al., 2022)。
植物胁迫反应
与2-氨基丁酸密切相关的GABA在调节植物对各种环境胁迫的反应中起着至关重要的作用。它作为一种信号分子,影响植物的生长、发育和胁迫适应。这包括对盐度、缺氧/缺氧、干旱、温度和重金属的反应,展示了其在胁迫条件下对生物学和生理机制的多功能贡献(Seifikalhor et al., 2019)。
反刍动物营养
异酸,包括2-甲基丁酸,一种与2-氨基丁酸相关的化合物,是反刍动物营养的组成部分。它们在反刍动物的消化道中产生,并有助于氨基酸的生物合成和更高的支链挥发性脂肪酸的产生。这突出了2-氨基丁酸及其衍生物在微生物发酵中的作用,影响泌乳奶牛的采食量和产奶量,以及反刍动物的整体健康(Andries et al., 1987)。
神经递质功能和情绪障碍
与2-氨基丁酸结构相似的GABA是大脑中一种重要的抑制性神经递质,影响焦虑和抑郁等情绪障碍。GABA能功能障碍在这些疾病中的作用表明,在GABA能系统内存在潜在的治疗靶点,用于治疗此类疾病。这一研究领域表明,了解神经递质功能及其对心理健康的影响非常重要(Kalueff & Nutt, 2007)。
生物过程和微生物催化剂
GABA通过微生物过程的生物合成说明了2-氨基丁酸衍生物在生物技术中的潜力。专门选择的微生物催化剂,包括各种乳酸菌和真菌,被研究用于GABA的生产。这项研究强调了该化合物的商业重要性及其在食品和制药工业中的应用,促进天然GABA的生产作为合成对应物的更安全、更环保的替代品(Dahiya et al., 2021)。
作用机制
Mode of Action
DL-2-ABA acts as a GABA analog, meaning it mimics the action of GABA. It binds to GABA receptors, specifically GABA(_A) and GABA(_B) receptors, which are ionotropic and metabotropic receptors, respectively. By binding to these receptors, DL-2-ABA enhances the inhibitory effects of GABA, leading to increased chloride ion influx in neurons (via GABA(_A) receptors) and modulation of potassium and calcium channels (via GABA(_B) receptors). This results in hyperpolarization of the neuronal membrane, making it less likely for the neuron to fire an action potential .
Biochemical Pathways
The primary biochemical pathway affected by DL-2-ABA is the GABAergic pathway. By enhancing GABAergic transmission, DL-2-ABA influences various downstream effects, including:
- Regulation of neuronal excitability: Maintaining the balance between excitation and inhibition in the CNS .
Pharmacokinetics
The pharmacokinetics of DL-2-ABA involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, DL-2-ABA’s action results in enhanced inhibitory neurotransmission, leading to decreased neuronal excitability. At the cellular level, this manifests as reduced synaptic activity and stabilization of neuronal firing rates. Clinically, these effects can translate to potential therapeutic benefits in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .
Action Environment
Environmental factors can significantly influence the efficacy and stability of DL-2-ABA:
DL-2-Aminobutyric acid’s role as a GABA analog makes it a valuable compound in modulating inhibitory neurotransmission, with potential applications in treating various CNS disorders.
: NIST Chemistry WebBook : MilliporeSigma : Wikipedia : MilliporeSigma : NIST Chemistry WebBook
安全和危害
When handling 2-Aminobutyric acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . Another study reported that the exogenous GABA inhibits H2O2 production and controls H2O2-producing enzyme gene expression in Caragana intermedia under salt stress .
属性
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Butyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobutyric acid?
A1: The molecular formula of 2-aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for 2-aminobutyric acid?
A2: Researchers have characterized 2-aminobutyric acid using various spectroscopic techniques, including IR [] and 1H NMR [, ]. These techniques provide information about the functional groups and structural arrangement of the molecule.
Q3: What is known about the polymorphic forms of 2-aminobutyric acid?
A3: Research indicates that L-2-aminobutyric acid exists in at least two polymorphic forms, with space groups P2(1) and I2 []. These forms exhibit complex, yet fully ordered crystalline arrangements, with unique hydrogen-bond networks. Additionally, studies on the quasiracemate D-2-aminobutyric acid:L-norvaline revealed two polymorphic forms (I and II) connected by a reversible solid-state phase transition [].
Q4: How does the structure of 2-aminobutyric acid influence its properties?
A4: The presence of both an amino group and a carboxyl group in 2-aminobutyric acid makes it an amphoteric molecule, capable of existing as a zwitterion in solution. This influences its solubility and interactions with other molecules.
Q5: How is 2-aminobutyric acid used in herbicide research?
A5: 2-Aminobutyric acid serves as a valuable chemical marker for detecting the presence of acetolactate synthase (ALS)-inhibitor herbicides, such as sulfonylureas [, ]. This is because these herbicides disrupt amino acid biosynthesis, leading to the accumulation of 2-aminobutyric acid in plants.
Q6: Can you elaborate on the use of 2-aminobutyric acid in chiral resolution?
A6: Due to its chiral nature, 2-aminobutyric acid can be utilized in the resolution of racemic mixtures. For instance, (R)-2-phenoxypropionic acid has been successfully employed to separate (R)- and (S)-2-aminobutyric acid []. Additionally, optical resolution by replacing crystallization has been achieved using (R)- and (S)-methionine p-toluenesulfonate as optically active co-solutes for the resolution of (RS)-2-aminobutyric acid p-toluenesulfonate [].
Q7: How is 2-aminobutyric acid used in the synthesis of other compounds?
A7: 2-Aminobutyric acid acts as a starting material in various synthetic procedures. For example, it is used to create optically active poly(amide-imide)s [] and hyperbranched poly(ester-amide)s []. These polymers have potential applications in various fields due to their unique properties.
Q8: What is the role of 2-aminobutyric acid in the biosynthesis of pyrrolizidine alkaloids?
A8: Research suggests that 2-aminobutyric acid, along with isoleucine, plays a crucial role in the biosynthesis of pyrrolizidine alkaloids [, ]. These alkaloids are secondary metabolites produced by certain plants and are known for their diverse biological activities. Specifically, labelled 2-aminobutyric acid is incorporated into the necic acid portion of pyrrolizidine alkaloids like rosmarinine and senecionine [].
Q9: What enzymes are involved in the synthesis of 2-aminobutyric acid?
A9: Several enzymes play a role in the synthesis and metabolism of 2-aminobutyric acid. These include threonine deaminase [, , , , ], leucine dehydrogenase [, , , , ], α-methylserine aldolase [, ], glutamate mutase [], and l-aspartate-β-decarboxylase []. These enzymes participate in various metabolic pathways involving 2-aminobutyric acid.
Q10: Are there any known microorganisms capable of producing 2-aminobutyric acid?
A10: Yes, certain microorganisms, including fungi like Myriococcum albomyces and Isaria sinclairii, can produce 2-aminobutyric acid derivatives []. These microorganisms could potentially be utilized for the biotechnological production of this compound.
Q11: What are the potential applications of 2-aminobutyric acid in drug development?
A11: Research suggests that 2-aminobutyric acid derivatives exhibit immunosuppressive activity [], making them potential candidates for developing new immunosuppressant drugs. Additionally, the development of noncyclic vasopressin analogs incorporating 2-aminobutyric acid has shown potential for treating water balance disorders [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)



![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)









